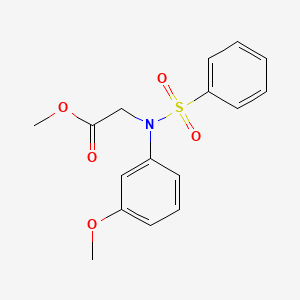

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

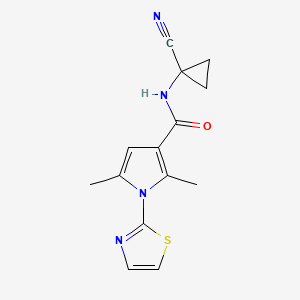

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound with various applications in synthetic organic chemistry, particularly in the synthesis of complex molecules and as a precursor to various pharmacologically active compounds. Research on its applications has led to the development of novel synthetic methodologies and insights into its chemical behavior.

Weinreb Amide Synthesis : This compound has been utilized in developing new synthetic equivalents based on Weinreb Amide (WA) functionality for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. Through simple reactions, such as N-benzylation and addition of arylmagnesium halide, key intermediates for the synthesis of N-phenylsulfonyl protected tetrahydroisoquinolines are obtained, demonstrating its utility in synthesizing nitrogen-containing heterocycles (Kommidi, Balasubramaniam, & Aidhen, 2010).

Osteoclastogenesis Inhibition : Though not directly mentioned, related compounds, specifically N-phenyl-methylsulfonamido-acetamide derivatives, have been explored for their potential in inhibiting osteoclastogenesis, which is crucial for treating osteoporosis. Such studies underline the significance of sulfonamide derivatives in developing new therapeutic agents (Cho et al., 2020).

Environmental Stability and Treatment : The behavior of N-(phenylsulfonyl)-glycine, a related compound, in municipal sewage treatment plants highlights the environmental stability and potential degradation pathways of such sulfonamide derivatives. This research is vital for understanding the environmental impact and treatment options for similar compounds (Krause & Schöler, 2000).

Diltiazem Synthesis : It serves as a precursor in the synthesis of diltiazem, a calcium channel blocker used in the treatment of hypertension and angina pectoris. Research into optimizing the synthesis of key intermediates like methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, crucial for diltiazem production, demonstrates the compound's importance in pharmaceutical manufacturing (Furutani et al., 2002).

Propiedades

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMQNSGOFPCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)

![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2573943.png)

![(3Z)-1-[(3,4-dichlorophenyl)methyl]-3-methoxyiminoindol-2-one](/img/structure/B2573944.png)

![6-[1-(2-Chloropropanoyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B2573950.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2573955.png)